molecular formula C17H23NO B1676641 N-mesitylbicyclo[2.2.1]heptane-2-carboxamide CAS No. 489402-47-3

N-mesitylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B1676641
CAS RN: 489402-47-3
M. Wt: 257.37 g/mol
InChI Key: SIQGKPGBLYKQBB-UHFFFAOYSA-N
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Description

“N-mesitylbicyclo[2.2.1]heptane-2-carboxamide” is a chemical compound with the molecular formula C17H23NO . It has an average mass of 257.371 Da and a monoisotopic mass of 257.177979 Da .


Molecular Structure Analysis

The molecule has three defined stereocentres . It consists of a bicyclo[2.2.1]heptane core with a carboxamide group and a mesityl group attached .


Physical And Chemical Properties Analysis

“N-mesitylbicyclo[2.2.1]heptane-2-carboxamide” has a density of 1.1±0.1 g/cm3, a boiling point of 398.8±11.0 °C at 760 mmHg, and a flash point of 243.4±4.2 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds . Its ACD/LogP is 4.38 .

Scientific Research Applications

Role in KCNQ-encoded Voltage-gated Potassium (Kv7) Channels

ML213 plays a significant role in the functioning of KCNQ-encoded voltage-gated potassium (Kv7) channels . These channels include five family members (Kv7.1–7.5), and ML213, as a Kv7.2/7.4/7.5 activator, exhibits a potent relaxation effect . The compound’s effect is not influenced by the removal of the endothelium from the corporal smooth muscle (CSM) .

Impact on Intracellular Calcium Levels

ML213 has been observed to influence intracellular calcium levels. In studies involving human CSM cells, it was found that a Kv7 blocker significantly increased basal intracellular calcium levels .

Potential Treatment for Erectile Dysfunction (ED)

Research has suggested that ML213 could be a potential target for ED treatment . This is due to its ability to hyperpolarize the human CSM cell membrane potential, an effect that can be reversed by the addition of a Kv7 blocker .

Vasorelaxant Effects

ML213, along with another compound NS15370, has been identified as a potent vasorelaxant in different blood vessels . This highlights these compounds as potential therapeutics for various smooth muscle disorders .

Influence on Spontaneous Phasic Contractions

ML213 has been observed to cause a concentration-dependent inhibition of spontaneous phasic contractions in detrusor smooth muscle (DSM) isolated strips . This effect can be blocked by a Kv7 channel inhibitor .

Reduction of Pharmacologically Induced and Nerve-evoked Contractions

In addition to its impact on spontaneous phasic contractions, ML213 can also reduce pharmacologically induced and nerve-evoked contractions in DSM strips .

properties

IUPAC Name

N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQGKPGBLYKQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389360
Record name ML213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-mesitylbicyclo[2.2.1]heptane-2-carboxamide

CAS RN

489402-47-3
Record name ML213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 489402-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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